

# Spectroscopic Profile of 3-Chloro-6-isopropoxypyridazine: A Technical Overview

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## Compound of Interest

Compound Name: 3-Chloro-6-isopropoxypyridazine

Cat. No.: B1361637

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This technical guide provides a detailed overview of the predicted spectroscopic data for the heterocyclic compound **3-Chloro-6-isopropoxypyridazine** (CAS No: 3184-71-2). Due to the limited availability of experimental spectra in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to aid in the characterization and identification of this molecule. The methodologies provided are standardized protocols applicable to the acquisition of spectroscopic data for similar organic compounds.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-Chloro-6-isopropoxypyridazine**. This data has been generated using computational models and should be used as a reference for comparison with experimentally obtained spectra.

### Table 1: Predicted $^1\text{H}$ NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.65	d	1H	H-4
7.10	d	1H	H-5
5.40	sept	1H	CH (isopropoxy)
1.45	d	6H	CH <sub>3</sub> (isopropoxy)

Predicted in CDCl<sub>3</sub> at 400 MHz.

**Table 2: Predicted <sup>13</sup>C NMR Data**

Chemical Shift (ppm)	Assignment
162.5	C-6
155.0	C-3
128.0	C-4
118.5	C-5
72.0	CH (isopropoxy)
22.0	CH <sub>3</sub> (isopropoxy)

Predicted in CDCl<sub>3</sub> at 100 MHz.

**Table 3: Predicted Infrared (IR) Spectroscopy Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2980-2940	Medium	C-H stretch (aliphatic)
1600-1580	Medium-Strong	C=N stretch (pyridazine ring)
1480-1450	Medium	C=C stretch (pyridazine ring)
1250-1200	Strong	C-O-C stretch (ether)
850-800	Strong	C-Cl stretch

**Table 4: Predicted Mass Spectrometry (MS) Data**

m/z	Relative Intensity (%)	Assignment
172.04	100	[M] <sup>+</sup> ( <sup>35</sup> Cl)
174.04	32.5	[M] <sup>+</sup> ( <sup>37</sup> Cl)
157.02	45	[M - CH <sub>3</sub> ] <sup>+</sup>
130.01	80	[M - C <sub>3</sub> H <sub>6</sub> ] <sup>+</sup>
115.00	60	[M - C <sub>3</sub> H <sub>7</sub> O] <sup>+</sup>
99.00	30	[C <sub>4</sub> H <sub>2</sub> ClN <sub>2</sub> ] <sup>+</sup>

Predicted using Electron Ionization (EI) at 70 eV.

## Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation.

Materials:

- **3-Chloro-6-isopropoxypyridazine** sample
- Deuterated chloroform (CDCl<sub>3</sub>) with 0.03% tetramethylsilane (TMS)
- 5 mm NMR tubes
- NMR spectrometer (e.g., 400 MHz)

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Chloro-6-isopropoxypyridazine** in 0.6-0.7 mL of CDCl<sub>3</sub> containing TMS in a clean, dry 5 mm NMR tube.

- Instrument Setup:
  - Insert the sample into the NMR spectrometer.
  - Lock the spectrometer onto the deuterium signal of the  $\text{CDCl}_3$ .
  - Shim the magnetic field to achieve optimal homogeneity.
  - Tune the probe for both  $^1\text{H}$  and  $^{13}\text{C}$  frequencies.
- $^1\text{H}$  NMR Acquisition:
  - Acquire the spectrum using a standard pulse sequence.
  - Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
  - Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).
  - Process the data by applying a Fourier transform, phase correction, and baseline correction.
  - Reference the spectrum to the TMS signal at 0.00 ppm.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire the spectrum using a proton-decoupled pulse sequence.
  - Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).
  - Use a sufficient number of scans (typically 1024 or more) due to the lower natural abundance of  $^{13}\text{C}$ .
  - Process the data similarly to the  $^1\text{H}$  spectrum and reference it to the  $\text{CDCl}_3$  solvent peak at 77.16 ppm.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

**Materials:**

- **3-Chloro-6-isopropoxypyridazine** sample
- Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Solvent for cleaning (e.g., isopropanol)

**Procedure:**

- Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrument absorbances.
- Sample Application: Place a small amount of the solid **3-Chloro-6-isopropoxypyridazine** sample directly onto the ATR crystal.
- Spectrum Acquisition:
  - Apply pressure to ensure good contact between the sample and the crystal.
  - Acquire the IR spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
  - Co-add a sufficient number of scans (e.g., 32) to achieve a good signal-to-noise ratio.
- Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is automatically processed by the instrument software.
- Cleaning: Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

**Materials:**

- **3-Chloro-6-isopropoxypyridazine** sample

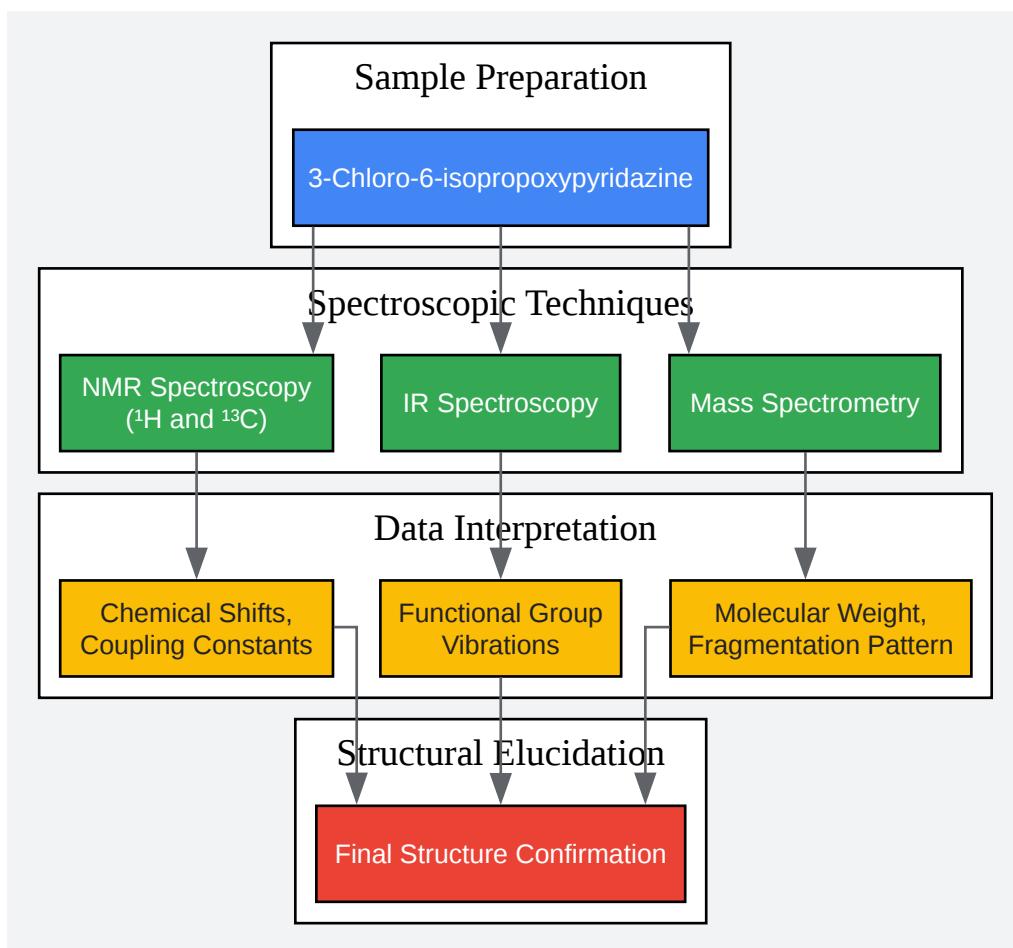
- Mass spectrometer with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer
- Volatile organic solvent (e.g., methanol or dichloromethane)
- Direct insertion probe or gas chromatograph (GC) inlet

Procedure:

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent to a concentration of approximately 1 mg/mL.
- Instrument Setup:
  - Tune the mass spectrometer using a standard calibrant (e.g., perfluorotributylamine - PFTBA).
  - Set the ionization energy to 70 eV for EI.
  - Set the mass range to be scanned (e.g., m/z 40-400).
- Sample Introduction: Introduce the sample into the ion source via a direct insertion probe or by injection into a GC-MS system.
- Data Acquisition: Acquire the mass spectrum. The instrument will detect the positively charged ions and their relative abundances.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. The isotopic pattern for chlorine ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  in an approximate 3:1 ratio) should be observed for chlorine-containing fragments.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **3-Chloro-6-isopropoxypyridazine**.



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Caption: Workflow for the spectroscopic analysis of **3-Chloro-6-isopropoxypyridazine**.

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